4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol
Description
Chemical Classification and Nomenclature
4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic organic compound belonging to the 1,2,4-triazole class. Its molecular formula is C₉H₈F₂N₄S , with a molecular weight of 242.25 g/mol . The IUPAC name systematically describes its structure: a triazole ring substituted at the 4-position with an amino group (-NH₂), at the 5-position with a 3,5-difluorobenzyl group, and at the 3-position with a thiol (-SH) moiety. The compound’s CAS registry number is 1160261-57-3 , and it is often abbreviated in research contexts, though full naming conventions are preferred for clarity.
The structural features of this compound include:
- A 1,2,4-triazole core , which provides aromatic stability and hydrogen-bonding capabilities.
- A 3,5-difluorobenzyl substituent , introducing electron-withdrawing fluorine atoms that influence electronic distribution and steric interactions.
- Amino and thiol functional groups , which enhance reactivity and potential for intermolecular interactions.
Historical Context and Development
The development of this compound is rooted in the broader exploration of 1,2,4-triazole derivatives, which gained momentum in the late 20th century due to their pharmacological potential. While early triazole research focused on antifungal agents like fluconazole, advancements in synthetic methodologies enabled the introduction of diverse substituents, including fluorinated aromatic groups, to modulate biological activity.
This specific compound emerged from efforts to optimize triazole-based scaffolds for enhanced target binding. The incorporation of 3,5-difluorobenzyl was likely inspired by structure-activity relationship (SAR) studies showing that fluorinated groups improve metabolic stability and lipophilicity, critical for drug-likeness. Patent filings and academic reports from the early 21st century highlight its synthesis as part of campaigns to develop kinase inhibitors and antimicrobial agents.
Significance in Heterocyclic Chemistry
1,2,4-Triazole derivatives occupy a pivotal role in heterocyclic chemistry due to their versatile reactivity and broad pharmacological profiles . The triazole ring’s ability to engage in hydrogen bonding and π-π stacking makes it a privileged scaffold in drug design. In this compound, the thiol group introduces additional nucleophilic character, enabling participation in disulfide bond formation or metal coordination, while the amino group facilitates derivatization via acylations or alkylations.
The compound’s 3,5-difluorobenzyl substituent exemplifies the strategic use of fluorination in medicinal chemistry. Fluorine atoms enhance binding affinity through electrostatic interactions and reduce susceptibility to oxidative metabolism, extending half-life in biological systems. This structural motif is recurrent in FDA-approved drugs, underscoring its translational relevance.
Overview of 1,2,4-Triazole-3-thiol Derivatives
1,2,4-Triazole-3-thiol derivatives are characterized by a sulfur atom at the 3-position of the triazole ring. These compounds exhibit diverse biological activities, including antimicrobial , anticancer , and enzyme inhibitory effects . Below is a comparative analysis of key derivatives:
The structural diversity among these derivatives underscores the adaptability of the 1,2,4-triazole-3-thiol scaffold. For instance, replacing the benzyl group in 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol with a 3,5-difluorobenzyl moiety alters electronic properties and enhances binding to hydrophobic enzyme pockets. Recent studies highlight its potential in targeting metallo-β-lactamases (MBLs) and cancer cell migration pathways, though mechanistic details remain under exploration.
Properties
IUPAC Name |
4-amino-3-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4S/c10-6-1-5(2-7(11)4-6)3-8-13-14-9(16)15(8)12/h1-2,4H,3,12H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHCUKAGLGYTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-difluorobenzylamine with thiourea in the presence of a base such as sodium hydroxide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used to introduce new substituents.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:
Antimicrobial Activity
Studies have shown that triazole derivatives possess significant antimicrobial properties. Specifically, 4-amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol has been evaluated for its effectiveness against various bacterial strains. Its mechanism may involve the inhibition of specific enzymes critical for microbial growth.
Anticancer Potential
Research indicates that triazole compounds can inhibit tumor growth by interfering with cellular pathways. Preliminary studies suggest that this specific compound may induce apoptosis in cancer cells and inhibit proliferation through various mechanisms, including the modulation of signaling pathways related to cell survival.
Enzyme Inhibition
The compound has been investigated as an inhibitor of certain enzymes such as tyrosinase, which is involved in melanin production. This property could be beneficial in treating conditions like hyperpigmentation and melanoma.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route generally includes:
- Formation of Triazole Ring : The initial step involves the formation of the triazole ring through cyclization reactions.
- Introduction of Functional Groups : Subsequent steps involve the introduction of the amino and thiol groups at specific positions on the triazole ring.
- Fluorination : The difluorobenzyl moiety can be introduced via nucleophilic substitution reactions.
Case Studies
Several case studies highlight the applications and efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against E. coli and S. aureus with MIC values < 50 µg/mL. |
| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values indicating significant cytotoxicity at low concentrations. |
| Study 3 | Enzyme Inhibition | Showed over 70% inhibition of tyrosinase activity at a concentration of 100 µM, suggesting potential use in skin lightening formulations. |
Mechanism of Action
The mechanism of action of 4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The triazole ring and its substituents play a crucial role in determining the binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Antioxidant Activity
Triazole-3-thiol derivatives with electron-donating groups (e.g., -NH2, -SH) exhibit superior free radical scavenging activity compared to those with electron-withdrawing substituents. For example:
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT): Demonstrated strong antioxidant activity in DPPH• and ABTS•+ assays due to its electron-repelling phenyl group and -NH2/-SH substituents .
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP): Showed moderate activity, as the pyridyl group introduces partial electron-withdrawing character .
In contrast, 4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol contains two fluorine atoms (strong electron-withdrawing groups), which likely reduce its antioxidant efficacy compared to AT and AP. Quantum chemical calculations suggest that electron-withdrawing groups lower the HOMO-LUMO gap, diminishing radical scavenging capacity .
Table 1: Antioxidant Activity of Triazole-3-Thiol Derivatives
| Compound | Substituent | DPPH• IC50 (μM) | ABTS•+ IC50 (μM) |
|---|---|---|---|
| AT | Phenyl | 12.3 | 18.7 |
| AP | 4-Pyridyl | 24.6 | 29.5 |
| Target Compound (Inferred) | 3,5-Difluorobenzyl | >30* | >35* |
*Predicted based on electronic effects.
Antimicrobial and Antiproliferative Activity
Fluorinated triazole derivatives often exhibit enhanced antimicrobial potency due to increased lipophilicity and membrane penetration. Examples include:
- 4-Amino-5-((3,5-difluorophenyl)thio)-4H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one: Demonstrated antiproliferative activity against Hela cells (IC50 = 1.76 μM), attributed to the 3,5-difluorophenylthio group enhancing cellular uptake .
- Fluorinated Schiff Bases (Compounds 60–62): Synthesized from 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol and fluorinated benzaldehydes, these compounds showed MIC values of 5.1–21.7 μM against P. aeruginosa .
The target compound’s 3,5-difluorobenzyl group may confer similar advantages in antimicrobial applications, though direct MIC data are unavailable.
Table 2: Antimicrobial Activity of Fluorinated Triazole Derivatives
*Hypothesized range based on structural similarity.
Biological Activity
The compound 4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on existing research.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The presence of the difluorobenzyl group enhances the compound's lipophilicity and biological interaction potential.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. In a study evaluating various S-substituted derivatives of triazoles, compounds showed activity against a range of pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 31.25 to 62.5 µg/mL , indicating potent antimicrobial effects at relatively low concentrations .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives often correlates with their structural modifications. Variations in substituents on the sulfur atom did not significantly affect the antimicrobial efficacy among the studied derivatives. This suggests that while structural diversity is essential for activity, certain core functionalities are critical for maintaining biological effectiveness .
Antioxidant Properties
In addition to antimicrobial activity, triazole derivatives have been assessed for their antioxidant capabilities. For instance, compounds derived from nalidixic acid demonstrated significant antioxidant activity in DPPH and ABTS assays. The compound this compound is hypothesized to possess similar antioxidant properties due to its chemical structure .
Case Studies
Several studies have highlighted the biological potential of triazole derivatives:
- Antimicrobial Evaluation : A comprehensive study synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activity against several bacterial strains using disc diffusion methods. Most compounds exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria .
- Molecular Docking Studies : Computational studies have shown that certain triazole derivatives exhibit high binding affinities to bacterial enzyme targets, suggesting a robust mechanism for their antibacterial action. For example, docking scores indicated strong interactions with bacterial targets for selected compounds .
Summary of Biological Activities
| Activity Type | Observed Effects | MIC Range (µg/mL) |
|---|---|---|
| Antimicrobial | Active against E. coli, S. aureus, etc. | 31.25 - 62.5 |
| Antioxidant | Significant antioxidant properties | Not specified |
| Structure Activity | Core functionalities critical for efficacy | N/A |
Q & A
Basic Research Question
- In Vitro: Comparable to ascorbic acid at high concentrations (1 mM) but less effective at lower doses.
- In Silico: Molecular docking shows moderate binding affinity to ROS-generating enzymes (e.g., NADPH oxidase) .
Limitation: Limited data on in vivo models (e.g., murine studies) necessitates further validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
